molecular formula C13H18FNO B12607250 N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide CAS No. 648942-44-3

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

Cat. No.: B12607250
CAS No.: 648942-44-3
M. Wt: 223.29 g/mol
InChI Key: VRVHPNFBNOWTHS-UHFFFAOYSA-N
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Description

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide typically involves a two-step substitution reaction. . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluoro-substituted phenylacetamides, while reduction reactions may yield amine derivatives .

Scientific Research Applications

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s affinity for certain receptors, while the acetamide group contributes to its stability and bioavailability. These interactions result in the modulation of biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis .

Properties

CAS No.

648942-44-3

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H18FNO/c1-5-13(3,4)10-6-7-12(11(14)8-10)15-9(2)16/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

VRVHPNFBNOWTHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)NC(=O)C)F

Origin of Product

United States

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